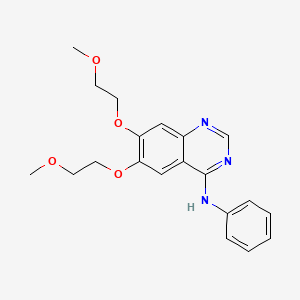

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPRWDRWNAAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Discovery and Early Methods (US Patent 5,747,498)

The original synthesis of erlotinib hydrochloride, as disclosed in US Patent 5,747,498, involved a linear sequence of nine steps starting from ethyl 3,4-dihydroxybenzoate. Key stages included:

-

Alkylation : Ethyl 3,4-dihydroxybenzoate was reacted with 2-bromoethyl methyl ether under basic conditions to introduce methoxyethoxy groups.

-

Nitration and Reduction : Nitration with nitric acid followed by catalytic hydrogenation using platinum oxide (PtO₂) yielded ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

-

Cyclization : Treatment with ammonium formate and formaldehyde at 160–165°C produced 6,7-bis(2-methoxyethoxy)quinazolin-4-one.

-

Chlorination and Coupling : Reaction with phosphorus oxychloride generated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which was coupled with 3-ethynylaniline to form the free base.

This method achieved a 71% yield in the final step but faced challenges such as hazardous hydrogen gas use, high catalyst costs, and laborious silica gel chromatography.

Limitations of Traditional Approaches

The early route’s drawbacks included:

-

Safety Risks : Hydrogenation with PtO₂ posed explosion hazards.

-

Cost Inefficiency : Platinum catalysts and multiple isolation steps increased production costs.

-

Low Scalability : High-temperature cyclization (160–165°C) and column chromatography hindered large-scale manufacturing.

Modern Optimized Synthesis

Patent WO2007138613A2 Methodology

A breakthrough came with Patent WO2007138613A2, which streamlined synthesis into seven steps with improved yields and safety:

Step 1: Synthesis of 3,4-Bis(2-Methoxyethoxy)Benzaldehyde

3,4-Dihydroxybenzaldehyde was alkylated with 2-bromoethyl methyl ether in dimethylformamide (DMF) using potassium carbonate, achieving a 98% yield.

Reaction Conditions :

-

Solvent: DMF

-

Base: K₂CO₃

-

Temperature: 100°C

-

Yield: 98%

Step 2: Oxime Formation and Dehydration to Benzonitrile

The aldehyde was converted to benzaldoxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to yield 3,4-bis(2-methoxyethoxy)benzonitrile (85% yield).

Step 3: Nitration and Reduction

Nitration with fuming nitric acid produced 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which was reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile using iron and hydrochloric acid (90% yield).

Step 4: Formamidine Intermediate

The amine was formylated with dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, a novel intermediate critical for subsequent coupling.

Step 5: Coupling with 3-Ethynylaniline

The formamidine was reacted with 3-ethynylaniline in acetic acid at 125°C, yielding erlotinib free base (82% yield).

Step 6: Hydrochloride Formation

Treatment with methanolic HCl produced erlotinib hydrochloride, which was purified via crystallization (mp 228–230°C).

Advantages Over Prior Art

-

Step Reduction : Eliminated hydrogenation and column chromatography.

-

Cost Efficiency : Replaced PtO₂ with iron-based reduction.

-

Safety : Avoided flammable hydrogen gas.

Alternative Methodologies

Multi-Component Synthesis Approaches

Recent studies propose one-pot multi-component reactions for quinazoline derivatives. For example, silica-supported Preyssler nanoparticles and heteropolyacids catalyze the condensation of 2-aminobenzamide, orthoesters, and anilines. While this method achieves high yields (80–95%) for N-phenylquinazolin-4-amines, adapting it to erlotinib requires introducing methoxyethoxy groups post-synthesis, which complicates the process.

Green Chemistry Innovations

Water-mediated syntheses using recyclable catalysts (e.g., silica chloride) have been explored for 2,3-dihydroquinazolin-4(1H)-ones. However, these methods lack specificity for the 6,7-bis(2-methoxyethoxy) substitution pattern, necessitating additional functionalization steps.

Comparative Analysis of Synthesis Routes

| Parameter | US Patent 5,747,498 | Patent WO2007138613A2 | Multi-Component Synthesis |

|---|---|---|---|

| Total Steps | 9 | 7 | 3 (with post-modification) |

| Hazardous Reagents | PtO₂, H₂ gas | None | Orthoesters |

| Key Catalyst | Platinum oxide | Iron | Heteropolyacids |

| Purification Method | Column chromatography | Crystallization | Filtration |

| Overall Yield (Final Step) | 71% | 82% | Not reported for erlotinib |

Industrial-Scale Production Considerations

The WO2007138613A2 method dominates industrial production due to:

Analyse Chemischer Reaktionen

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyethoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like piperazine are used for nucleophilic substitution.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The primary application of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is in the treatment of hyperproliferative disorders, including various types of cancer:

- Non-Small Cell Lung Cancer

- Colorectal Cancer

- Pancreatic Cancer

- Ovarian Cancer

- Breast Cancer

- Glioma

Clinical studies indicate that this compound exhibits significant anti-tumor activity across a range of solid tumor xenografts in vivo, demonstrating good oral bioavailability and tolerability during long-term administration .

Inhibition of Tyrosinase

Recent research has identified this compound as a novel inhibitor of tyrosinase, suggesting potential applications in food preservation and cosmetics as an anti-browning agent for fresh-cut fruits . This property could be beneficial in extending the shelf life of perishable products.

Data Tables

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound significantly inhibited tumor growth in models of non-small cell lung cancer. The compound was noted for its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Food Preservation

In another study, the compound was tested as an anti-browning agent in fresh-cut apples. Results indicated that it effectively reduced browning reactions, maintaining aesthetic quality and nutritional value over time. The findings suggest a promising application in the food industry .

Wirkmechanismus

The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The table below summarizes structural and functional differences between 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine and related compounds:

Physicochemical Properties

- Solubility : The bis(2-methoxyethoxy) groups in the target compound and erlotinib enhance water solubility compared to dimethoxy or unsubstituted analogs .

- Crystallinity: Polymorphic forms (e.g., erlotinib hydrochloride β-modification) impact bioavailability. The target compound’s anhydrous/monohydrate forms (if synthesized) would require similar characterization .

- LogP : The phenyl group in the target compound may increase hydrophobicity compared to erlotinib’s ethynylphenyl, affecting membrane permeability .

Research and Development Insights

- Salt Optimization: Erlotinib’s mesylate and hydrochloride salts improve stability and dissolution.

- Hybrid Derivatives : Thiadiazole and pyrazole hybrids () demonstrate the feasibility of modular design to balance potency and toxicity .

- Polymorphism : Crystalline modifications (e.g., β-modification of erlotinib hydrochloride) underscore the importance of solid-state characterization in drug development .

Biologische Aktivität

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its anticancer properties and inhibitory effects on key enzymes such as tyrosinase.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a quinazoline backbone substituted with two methoxyethoxy groups and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been subjected to in vitro testing against various cancer cell lines, demonstrating significant growth inhibition. Notably, it has shown promising results against the MCF7 breast cancer cell line.

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 5.89 |

| Erlotinib | MCF7 | 15.5 |

| Other derivatives | Various | Varies |

The above table summarizes the comparative IC50 values of this compound against established drugs like erlotinib, indicating its potential efficacy as an anticancer agent .

Tyrosinase Inhibition

The compound exhibits strong inhibitory activity against tyrosinase, an enzyme critical for melanin synthesis. This property suggests its potential use in cosmetic applications to inhibit hyperpigmentation.

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Standard Inhibitor (Kojic Acid) | 15.0 |

The data indicates that this compound is a potent inhibitor of tyrosinase, outperforming traditional inhibitors like kojic acid .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to other quinazoline derivatives .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various protein targets. The results indicate favorable interactions with epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth.

Case Studies

In a recent study involving a series of novel quinazoline derivatives, including this compound, researchers evaluated their anticancer activity against a panel of 60 human tumor cell lines. The findings revealed that several derivatives exhibited significant cytotoxicity across different cancer types, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. What is the mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine in EGFR inhibition, and how is this validated experimentally?

The compound selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by competitively binding to the ATP-binding site, blocking downstream signaling. Methodological validation includes:

Q. What are the critical intermediates and reaction conditions in synthesizing this compound?

Key intermediates include 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which undergoes nucleophilic substitution with 3-ethynylaniline. Critical conditions:

- Solvent system : Use of DMF or isopropanol under inert nitrogen atmosphere .

- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura cross-coupling for analogs) .

Advanced Research Questions

Q. How can purification processes mitigate impurities like chlorinated byproducts during synthesis?

- Piperazine substitution : Highly polar piperazine reacts with chlorinated intermediates (e.g., N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine) to form water-soluble derivatives, enabling selective recrystallization .

- Gradient elution chromatography : Silica column purification with ethyl acetate/hexane gradients (15–75%) achieves >95% purity .

Q. What degradation products form under ICH-recommended stress conditions, and how are they characterized?

- Degradation pathways : Acidic hydrolysis produces 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, while photolysis yields N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine .

- Analytical methods :

- HPLC : Kromasil® C18 column with gradient elution (acetonitrile/water + TFA) .

- LC-MS/TOF : Accurate mass analysis (e.g., m/z 362.0957 for 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine) .

Q. How do structural modifications at the quinazoline core influence EGFR inhibition potency and selectivity?

- Alkyne-linked hybrids : Substitution with 1,2,4-thiadiazole enhances antiproliferative effects (e.g., isomer mixtures showing IC50 < 1 µM in vitro) .

- Methoxyethoxy optimization : Adjusting substituent chain length balances solubility and membrane permeability, as seen in analogs like gefitinib and afatinib .

Data Contradiction Analysis

Q. How can discrepancies in stability studies under oxidative vs. photolytic stress be resolved?

- Oxidative stability : Erlotinib is stable in 3% H2O2 but degrades under UV light (254 nm). Contradictions arise from varying experimental setups (e.g., light intensity, solvent pH).

- Resolution : Standardize stress conditions per ICH Q1A(R2) guidelines and validate via orthogonal methods (e.g., NMR for structural confirmation alongside HPLC) .

Methodological Recommendations

Q. What strategies improve yield in microwave-assisted synthesis of quinazoline derivatives?

- Reaction time/temperature : Microwave heating at 150°C for 1 hour reduces side reactions (e.g., dimerization) .

- Boronic acid coupling : Use benzo[d][1,3]dioxol-5-ylboronic acid with sodium carbonate and tetrakis(triphenylphosphine)palladium(0) for Suzuki reactions .

Q. How are isotopic analogs (e.g., <sup>13</sup>C-labeled erlotinib) used in pharmacokinetic studies?

- Synthesis : Incorporate <sup>13</sup>C isotopes at the ethynylphenyl group via labeled precursors (e.g., <sup>13</sup>C6-cyclohexa-1,3,5-triene) .

- Applications : Track drug distribution and metabolite profiling using LC-MS/MS with isotopic tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.